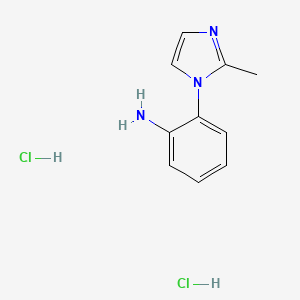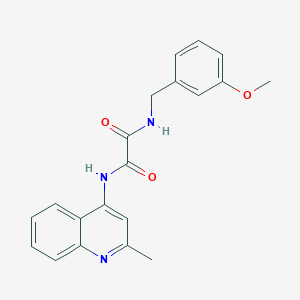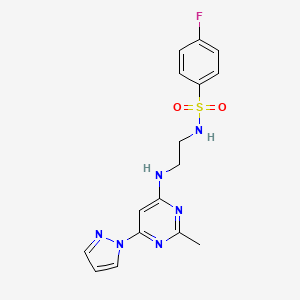![molecular formula C22H17FN4O2S2 B2543376 4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-57-5](/img/structure/B2543376.png)
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine" is a highly substituted molecule that incorporates morpholine and piperazine rings, which are known for their significant physical and biochemical properties. These heterocycles are prevalent in organic and medicinal chemistry due to their utility in rational property design .
Synthesis Analysis
The synthesis of morpholine and piperazine derivatives has been advanced through de novo assembly methods that allow for a versatile range of substitutions. Multicomponent reaction chemistry has been employed to create these rings, enabling the introduction of up to four different substituents, thus greatly diversifying the potential chemical space of these scaffolds . Additionally, dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized using a one-pot Biginelli reaction, which is a simple and efficient method yielding good results .
Molecular Structure Analysis
The three-dimensional structure of certain morpholine derivatives has been confirmed through single-crystal X-ray crystallography, providing a clear understanding of the spatial arrangement of atoms within these molecules . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Morpholine derivatives, such as the 4-(1,3-thiazol-2-yl)morpholine, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways. The structure-activity relationship (SAR) data of these compounds have been explored, and their efficacy has been demonstrated in vivo using xenograft models of tumor growth . Furthermore, morpholine-linked thiazoles have been synthesized and tested as potential acetylcholinesterase inhibitors, showing promising results in comparison to standard drugs like donepezil .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and piperazine derivatives are remarkable, contributing to their popularity in drug design. The ability to synthesize these compounds with a high degree of substitution allows for the fine-tuning of these properties to meet specific pharmacological requirements. The presence of the morpholine unit, in particular, has been associated with potential acetylcholinesterase inhibitory activity and antioxidant properties, as demonstrated by the inhibition percentages of certain hybrids in comparison to standard inhibitors .
Applications De Recherche Scientifique
Synthesis of Antimicrobial Compounds
Research has demonstrated the utility of morpholine and piperazine derivatives in the synthesis of compounds with significant antimicrobial properties. For example, the synthesis of 1,2,4-triazole derivatives and their subsequent conversion into Mannich base derivatives using morpholine has been shown to yield compounds with good to moderate antimicrobial activities against a range of microorganisms. This synthesis route showcases the role of morpholine derivatives in creating potent antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Activity
The synthesis of thiosemicarbazone derivatives under microwave irradiation, involving morpholine, has led to the discovery of compounds with moderate anticancer activity, particularly against human gastric, lung, and breast cancer cell lines. The most potent compound identified through this research was a morpholino-substituted analogue, which exhibited significant activity against human breast cancer cells, highlighting the potential of morpholine derivatives in cancer therapy (Shi et al., 2016).
Enzyme Inhibition
Novel morpholine-linked thiazoles have been synthesized and evaluated as potential inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This research found that certain thiazole derivatives linked to chromene units demonstrated significant enzyme inhibition, comparable to donepezil, a standard drug used in Alzheimer's disease management. This suggests the valuable application of morpholine derivatives in designing new therapeutic agents for neurodegenerative diseases (Mekky et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the synthesis of a wide range of heterocyclic compounds, including those with antimicrobial and anticancer properties. These applications showcase the compound's versatility in contributing to the development of new therapeutic agents with potential clinical applications. The ability to synthesize structurally diverse compounds underscores the importance of such chemical entities in drug discovery and development (Patil et al., 2017).
Mécanisme D'action
Target of action
Compounds containing piperazine rings are often found in drugs acting on the central nervous system, including antidepressants and antipsychotics .
Mode of action
Without specific information, it’s hard to detail the exact mode of action of “4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”. Generally, drugs with these moieties might interact with their targets (such as receptors or enzymes) to modulate their activity .
Biochemical pathways
Based on its structure, it might be involved in neurological or psychological pathways .
Pharmacokinetics
Generally, the presence of a tetrahydrofuran ring can improve the solubility and bioavailability of a compound .
Result of action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”. Based on its structural components, it might have potential neurological effects .
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-7-3-2-4-8-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-10-6-5-9-15(16)23/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCTHJGZAMBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

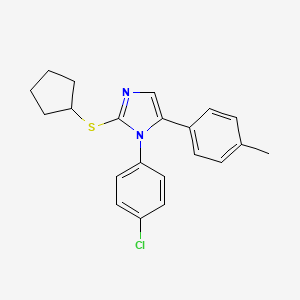
![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)
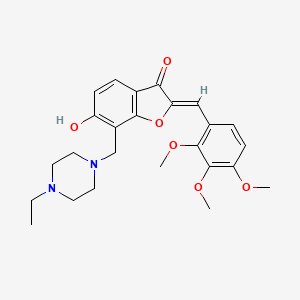
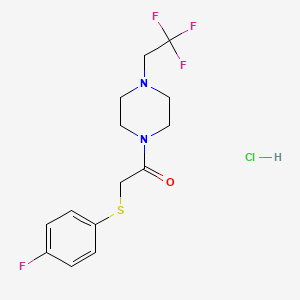
![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
